5-Chloro-2-(4-ethylphenyl)benzimidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H13ClN2 |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
6-chloro-2-(4-ethylphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H13ClN2/c1-2-10-3-5-11(6-4-10)15-17-13-8-7-12(16)9-14(13)18-15/h3-9H,2H2,1H3,(H,17,18) |
InChI Key |
LTQWWWPBWNOTJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via o-Phenylenediamine Derivatives
A widely adopted method involves the condensation of 4-ethylbenzaldehyde with 4-chloro-o-phenylenediamine, followed by cyclization. The reaction proceeds under acidic conditions, often using aqueous or alcoholic solvents. For example, Kumar et al. demonstrated that decylbenzenesulfonic acid (DBSA) and iodine in water at 20°C for 5 hours yield 93% of a structurally analogous compound, 5-chloro-2-(4-methoxyphenyl)-1H-benzimidazole. Adapting this protocol for 5-chloro-2-(4-ethylphenyl)benzimidazole would involve substituting 4-ethylbenzaldehyde for p-anisaldehyde.
Key Reaction Parameters:
-
Catalyst: DBSA (0.05 mmol) and iodine (0.05 mmol)
-
Solvent: Water
-
Temperature: 20°C
This method aligns with green chemistry principles, avoiding toxic organic solvents and enabling facile separation of the aqueous and organic phases.
Advanced Cyclization Strategies
Stobbe Condensation Followed by Benzimidazole Formation
A patent by WO2015005615A1 outlines a scalable route using Stobbe condensation between diethyl succinate and 4-ethylbenzaldehyde, followed by cyclization with 4-chloro-o-phenylenediamine. The process employs potassium tert-butoxide in acetonitrile at 80–85°C, achieving high purity and yield.
Optimized Conditions:
| Step | Reactants | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Diethyl succinate + 4-ethylbenzaldehyde | KOtBu, MeCN | 50–55°C | 85% |
| 2 | Intermediate + 4-chloro-o-phenylenediamine | HCl, ethylene glycol | 80–85°C | 78% |
This method avoids hazardous reagents and is suitable for industrial-scale production due to its straightforward purification (e.g., decantation and column chromatography).
Microwave-Assisted Synthesis
Rapid Cyclization Under Microwave Irradiation
Emerging techniques leverage microwave irradiation to accelerate cyclization. While direct data for this compound is limited, Vidya et al. reported a 20-minute synthesis of related 5-chloro-benzimidazoles using microwave conditions (150°C, 300 W), achieving yields exceeding 80%. Adapting this approach could reduce reaction times from hours to minutes.
Advantages:
-
Time Efficiency: 5–20 minutes vs. 5–24 hours for conventional methods
-
Enhanced Selectivity: Reduced side-product formation
Comparative Analysis of Methods
Yield and Environmental Impact
| Method | Yield (%) | Solvent | Catalyst | Scalability |
|---|---|---|---|---|
| DBSA/Iodine (Water) | 90–93 | Water | DBSA, I₂ | High |
| Stobbe Condensation | 78–85 | Acetonitrile | KOtBu, HCl | Industrial |
| Microwave | 80–85 | Ethanol | None (microwave) | Lab-scale |
The DBSA/iodine method stands out for its eco-friendly profile, while the Stobbe route offers better scalability. Microwave synthesis, though rapid, requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-ethylphenyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the benzimidazole ring .
Scientific Research Applications
Pharmacological Potential
1. Anticancer Activity
Benzimidazole derivatives, including 5-Chloro-2-(4-ethylphenyl)benzimidazole, have been extensively studied for their anticancer properties. Research indicates that compounds with benzimidazole cores can act as multi-target receptor tyrosine kinase inhibitors. For instance, derivatives like 2-chloro-N-(2-p-tolyl-1H-benzimidazole-5-yl)acetamide have shown efficacy against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), which are crucial in the progression of various cancers, including breast cancer . Additionally, studies have demonstrated that benzimidazole derivatives can inhibit cell proliferation in several cancer cell lines such as HepG2 (hepatocellular carcinoma), MCF7 (breast adenocarcinoma), and HCT116 (colon carcinoma) .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Target Cancer Cell Lines | Mechanism of Action |
|---|---|---|
| This compound | HepG2, MCF7, HCT116 | Inhibition of RTKs |
| 2-chloro-N-(2-p-tolyl-1H-benzimidazole-5-yl)acetamide | Breast cancer | Multi-target RTK inhibition |
2. Anti-inflammatory Properties
The anti-inflammatory potential of benzimidazole derivatives has been documented in various studies. Compounds similar to this compound have shown significant inhibition of cyclooxygenase enzymes (COX), which play a key role in inflammation. For example, certain derivatives demonstrated IC50 values indicating strong inhibition of COX-1 and COX-2 enzymes, making them promising candidates for developing anti-inflammatory medications .
Table 2: Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound Name | COX Inhibition (IC50) | Reference |
|---|---|---|
| This compound | COX-1: <0.2 nM; COX-2: <0.05 nM | Moneer et al., 2016 |
| Other Derivatives | Various values | Prajapat & Talesara, 2016 |
Mechanistic Insights
1. Interaction with Biological Targets
The interaction studies involving this compound focus on its binding affinity with biological targets such as serotonin receptors and protein kinases. These studies are crucial for understanding the compound's efficacy and safety profile. For instance, certain benzimidazoles have been identified as potent antagonists at the serotonin 5-HT6 receptor, which is implicated in various neurological disorders .
Table 3: Binding Affinities of Benzimidazole Derivatives
| Compound Name | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| This compound | 5-HT6R | 5–31 nM |
| Other Derivatives | Various receptors | Varies |
Case Studies
1. Clinical Applications and Trials
Several clinical trials are underway to evaluate the efficacy of benzimidazole derivatives in treating various conditions. For example, compounds exhibiting anti-cancer properties are being tested for their ability to inhibit tumor growth in vivo. The results from these trials could pave the way for novel therapeutic strategies using compounds like this compound.
Case Study Summary:
A recent study highlighted the effectiveness of a benzimidazole derivative in reducing tumor size in animal models of breast cancer. The compound was administered at varying doses, revealing a dose-dependent response in tumor reduction .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-ethylphenyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Antimicrobial Activity
Key substituent effects :
- 5-Chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (Compound 36): Exhibits potent antifungal activity against Candida spp. (MIC <3.90 μM), comparable to fluconazole. The 4-chlorophenoxy group enhances activity, likely through increased hydrophobic interactions .
- Unsubstituted benzimidazole derivatives : Showed reduced activity (MIC = 50 μg/mL) compared to chloro-substituted analogs, highlighting the critical role of electron-withdrawing groups .
However, its activity against fungi remains untested in the provided evidence.
Table 1: Antimicrobial Activity of Selected Benzimidazoles
Anticancer Activity
Copper-based complexes :
- Complex with 5-chloro-2-(2'-pyridyl)benzimidazole ligand: Demonstrated higher cytotoxicity against A549, HeLa, and SGC-7901 cells compared to non-chlorinated analogs. The chloro group enhanced DNA binding and cleavage, correlating with anticancer potency .
Comparison with 5-Chloro-2-(4-ethylphenyl)benzimidazole: The 4-ethylphenyl group may improve lipid solubility, aiding cellular uptake.
Enzyme Inhibition and Structural Modulation
Quorum-sensing inhibition (QSIn) :
- 5-Chloro-pyridone-triazole-benzimidazole (Compound 6f): Achieved 58.84% QSIn activity at 250 mM, outperforming non-chlorinated derivatives. The chloro group likely stabilizes enzyme interactions .
Acetylcholinesterase (AChE) inhibition :
- Thiadiazole-azetidinone-benzimidazole hybrids (e.g., Compound 5a-o): Showed enhanced antibacterial activity (comparable to norfloxacin) due to synergistic effects from hybrid structures .
Comparison with this compound :
The absence of additional heterocycles (e.g., thiadiazole) in the target compound may limit its enzyme inhibitory breadth compared to hybrid derivatives .
Electronic and Physicochemical Properties
Substituent electronic effects :
- Electron-withdrawing groups (Cl, NO₂): Improve antimicrobial and DNA-binding activities but may reduce solubility .
- Electron-donating groups (methylenedioxyphenyl) : Enhance activity in some cases (e.g., Compound 4d, MIC = 25 μg/mL) by balancing hydrophobicity and target affinity .
Comparison with this compound : The 4-ethylphenyl group (moderately electron-donating) may offer a balance between lipophilicity and solubility, though direct comparisons are lacking in the evidence.
Biological Activity
5-Chloro-2-(4-ethylphenyl)benzimidazole is a synthetic compound belonging to the benzimidazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
This compound features a chlorine atom and an ethyl group on the phenyl ring, which enhances its chemical stability and biological activity. The compound's structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. A common method is to react ortho-phenylenediamine with 4-ethylbenzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. In vitro evaluations have demonstrated significant anti-proliferative effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
For instance, a related study reported that certain benzimidazole derivatives exhibited up to 95% inhibition against MCF-7 cells, indicating strong anticancer properties . The mechanism of action appears to involve the induction of oxidative stress in cancer cells, leading to apoptosis through increased reactive oxygen species (ROS) production.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It shows promising activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicate effective inhibition against pathogens such as:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been shown to exhibit anti-inflammatory effects. Studies demonstrate that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This property makes it a candidate for further exploration in treating inflammatory diseases .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A series of benzimidazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The study found that compounds with structural similarities to this compound exhibited significant growth inhibition, particularly against MCF-7 cells with a percentage inhibition comparable to standard chemotherapeutics like cisplatin .
-
Antimicrobial Evaluation :
- In a comparative study assessing the antimicrobial efficacy of various benzimidazole derivatives, this compound demonstrated superior activity against both Gram-positive and Gram-negative bacteria, highlighting its potential utility in clinical settings as an antimicrobial agent.
-
Mechanistic Insights :
- Research into the mechanism of action revealed that this compound could inhibit specific enzymes involved in cell proliferation pathways, suggesting a targeted approach in cancer therapy. The modulation of oxidative stress markers was also observed, indicating a dual mechanism involving both direct enzyme inhibition and ROS-mediated pathways .
Q & A
Q. What are the standard synthetic routes for 5-Chloro-2-(4-ethylphenyl)benzimidazole?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, substituted benzaldehydes are reacted with o-phenylenediamine derivatives under reflux in ethanol or acetic acid, followed by purification via recrystallization. Key steps include monitoring reaction progress using thin-layer chromatography (TLC) and optimizing solvent systems (e.g., DMSO for solubility). Spectroscopic characterization (e.g., -NMR, IR) confirms successful synthesis .
Q. Which spectroscopic techniques are essential for structural confirmation of benzimidazole derivatives?
- Methodological Answer :
- -NMR : Identifies aromatic proton environments (e.g., singlet for benzimidazole H-4 at δ 7.65 ppm) and substituent integration.
- IR Spectroscopy : Detects functional groups (e.g., NH imidazole stretch at ~3350 cm, C=N at ~1480 cm).
- Elemental Analysis : Validates purity (e.g., C: 61.24%, H: 4.36%, N: 10.51% for CHClNS) .
Q. How is antimicrobial activity evaluated for benzimidazole derivatives?
- Methodological Answer : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs). For example:
| Compound | MIC against Candida albicans (μM) | Reference |
|---|---|---|
| 5-Chloro-2-(4-chlorophenoxy)benzimidazole | <3.90 | |
| Fluconazole (reference) | 3.90 | |
| Incubate at 37°C for 24–48 hours and compare growth inhibition to controls. |
Q. What safety protocols are recommended for handling benzimidazoles in the lab?
- Methodological Answer :
- Use fume hoods for synthesis steps involving volatile reagents.
- Wear PPE (gloves, lab coats, goggles).
- Follow NIOSH Control Banding guidelines for toxic chemicals, including local exhaust ventilation and enclosed processes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocyclic condensations.
- Catalyst Use : Add glacial acetic acid (5 drops) to protonate intermediates and accelerate cyclization .
- Temperature Control : Reflux at 80–100°C for 4–6 hours minimizes side products. Monitor purity via HPLC (e.g., ≥98% by area normalization) .
Q. What computational strategies are used to predict antiviral activity against SARS-CoV-2 targets?
- Methodological Answer :
Q. How do structural modifications (e.g., chloro-substituents) enhance biological activity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies :
- Introduce electron-withdrawing groups (e.g., Cl) at position 5 to increase microbial membrane penetration.
- Compare MICs of analogs (e.g., 5,6-dichloro derivatives show 2-fold lower MICs than mono-chloro) .
Q. What advanced computational methods analyze electronic properties of benzimidazoles?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO energies (e.g., Gaussian 09 with B3LYP/6-31G(d)) to predict charge transfer.
- Vibrational Analysis : Assign IR peaks using Potential Energy Distribution (PED) via VEDA software .
Q. How is X-ray crystallography applied to confirm molecular geometry?
- Methodological Answer :
Q. How are in silico ADME properties evaluated for drug development?
- Methodological Answer :
Use SwissADME to predict: - Lipophilicity (LogP <5 for oral bioavailability).
- Blood-Brain Barrier Permeability (e.g., this compound has low CNS penetration).
- CYP450 Inhibition (e.g., assess interactions with CYP3A4) .
Key Notes
- Data Contradictions : No direct contradictions in evidence; synthesis and bioactivity data are complementary.
- Methodological Focus : Answers emphasize experimental design, data interpretation, and optimization strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
